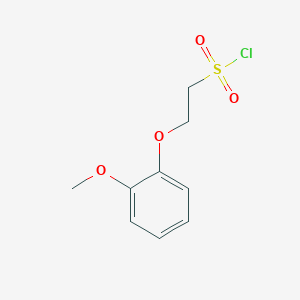
2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid: is a fluorinated organic compound with the molecular formula C11H7F2NO2. This compound is characterized by the presence of two fluorine atoms and an isoquinoline moiety, making it a unique and valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid typically involves the reaction of isoquinoline derivatives with difluoroacetic acid. One common method includes the use of α,α-difluorophenylacetic acid as a substrate, which undergoes radical cascade cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(isoquinolin-8-yl)acetic acid is unique due to the presence of the isoquinoline moiety, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H7F2NO2 |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-isoquinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H,(H,15,16) |
Clave InChI |
JLBQCTNEEJLQCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C(=C1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
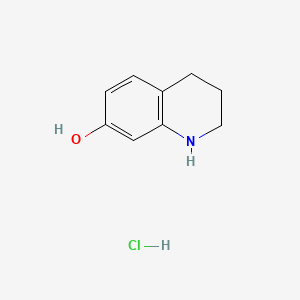
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
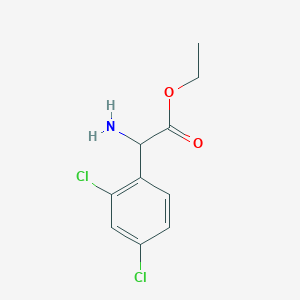
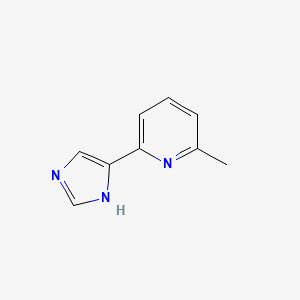
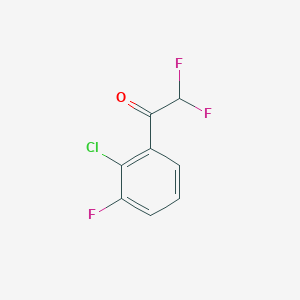
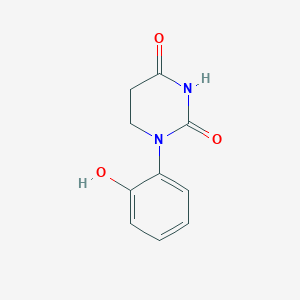

![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
